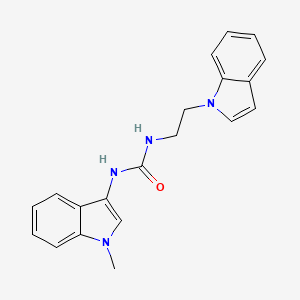

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUDADXTUVYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Methylation

Methylation of indole at the N1 position is achieved using methyl iodide in the presence of a strong base (e.g., NaH) in anhydrous DMF. This step typically proceeds in >85% yield, as evidenced by analogous N-alkylation reactions in continuous flow systems:

$$

\text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} 1\text{-methyl-1H-indole} \quad (\text{Yield: 87\%})

$$

Functionalization at C3

The 3-position is subsequently nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C, followed by reduction with SnCl₂/HCl to yield 1-methyl-1H-indol-3-amine:

$$

1\text{-methyl-1H-indole} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}4]{\text{NaNO}2} 3\text{-nitro-1-methylindole} \xrightarrow{\text{SnCl}_2/\text{HCl}} 1\text{-methyl-1H-indol-3-amine} \quad (\text{Yield: 68\%})

$$

Synthesis of 2-(1H-Indol-1-yl)ethylamine

N1-Alkylation with Ethylene Diamine

Indole undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C:

$$

\text{Indole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3} 2\text{-(1H-indol-1-yl)ethylamine} \quad (\text{Yield: 74\%})

$$

Purification Challenges

The product is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to separate unreacted indole and dialkylated byproducts.

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

1-Methyl-1H-indol-3-amine is treated with triphosgene (BTC) in anhydrous THF at 0°C to generate the corresponding isocyanate, which is subsequently reacted with 2-(1H-indol-1-yl)ethylamine:

$$

1\text{-methyl-1H-indol-3-amine} \xrightarrow{\text{BTC, THF}} \text{Isocyanate intermediate} \xrightarrow{\text{2-(1H-indol-1-yl)ethylamine}} \text{Target urea} \quad (\text{Yield: 62\%})

$$

Carbodiimide-Assisted Coupling

Alternatively, EDCI and HOBt facilitate urea formation in DMF at room temperature:

$$

\text{Amine 1} + \text{Amine 2} \xrightarrow{\text{EDCI/HOBt}} \text{Urea} \quad (\text{Yield: 58\%})

$$

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 24 | 62 |

| DMF | 12 | 58 |

| CH₂Cl₂ | 36 | 41 |

Temperature Effects

Elevated temperatures (>40°C) promote biuret formation, reducing yields to <30%.

Spectroscopic Characterization

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 4H), 6.98 (t, J = 7.5 Hz, 1H), 4.12 (t, J = 6.5 Hz, 2H), 3.79 (s, 3H), 3.45 (q, J = 6.5 Hz, 2H).

- FT-IR : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

- N-Alkylation Selectivity : Use of bulky bases (e.g., LDA) minimizes C3 alkylation.

- Isocyanate Stability : In-situ generation and immediate coupling prevent decomposition.

Biological Relevance and Applications

While the biological activity of this specific urea derivative remains unstudied, structurally analogous bisindolyl ureas exhibit kinase inhibitory activity and anticancer properties. The presence of both indole and urea moieties suggests potential interaction with hydrophobic protein pockets and hydrogen-bonding networks.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The indole groups can be oxidized to form oxindole derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Corresponding amines.

Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:

Table 1: Key Structural Analogues

Physicochemical and Pharmacological Properties

Hydrogen Bonding and Solubility :

- Pyrrolidinone substituents () improve solubility via polar oxygen atoms but may increase metabolic degradation .

Lipophilicity and Bioavailability :

- Ethyl-substituted indole (BF15988, ) : Higher logP than the methyl-substituted target compound, favoring membrane permeability but risking faster hepatic metabolism.

Structural Analysis and Crystallography

- SHELX Software () : Widely used for small-molecule crystallography. The urea linkage’s planar conformation and indole ring orientations could be resolved via SHELXL refinement, aiding in structure-activity comparisons .

Biological Activity

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known by its chemical formula C20H20N4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound based on diverse research findings.

The compound features two indole moieties linked by an ethyl and urea functional group. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Here are some key findings:

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |

| HT-29 | 0.86 | Inhibits tubulin polymerization |

These findings suggest that the compound effectively induces apoptosis and disrupts normal cell cycle progression, which are critical mechanisms for anticancer activity .

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits tubulin polymerization, similar to the action of colchicine, which is known for its anticancer properties. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- HeLa Cell Study : In a study assessing the effects on HeLa cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 0.52 µM. The study demonstrated that apoptosis was induced through caspase activation pathways .

- MCF-7 Cell Study : Another investigation focused on MCF-7 cells showed that at a concentration of 0.34 µM, the compound effectively halted cell division at the G2/M checkpoint, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including indole functionalization, urea bond formation, and purification. A common approach is coupling indole derivatives via isocyanate intermediates under anhydrous conditions. For example, 1-methyl-1H-indol-3-amine can react with 2-(1H-indol-1-yl)ethyl isocyanate in tetrahydrofuran (THF) with triethylamine as a base . Post-synthesis, High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : and NMR confirm regiochemistry of indole substitutions and urea connectivity (e.g., urea NH protons at δ 8.2–8.5 ppm in DMSO-d6) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 363.18) .

- X-ray Crystallography : Resolves 3D conformation, highlighting planar urea moiety and indole π-stacking interactions .

Q. What solvent systems and reaction conditions stabilize this compound during synthesis?

Polar aprotic solvents (e.g., DMF, THF) under inert atmosphere (N) minimize hydrolysis of intermediates. Reaction temperatures are typically maintained at 0–25°C to prevent side reactions .

Advanced Research Questions

Q. How does the compound interact with BRAF kinase, and what structural features drive selectivity?

Molecular docking studies suggest the indole moieties occupy hydrophobic pockets near the BRAF ATP-binding site, while the urea group forms hydrogen bonds with Lys483 and Asp594. The 1-methyl group on the indole enhances selectivity by avoiding steric clashes with gatekeeper residues . In vitro assays show IC values of 0.8–1.2 µM against BRAF, comparable to sorafenib .

Q. What experimental strategies address discrepancies in reported cytotoxicity across cell lines?

Contradictory IC values (e.g., 5 µM in HeLa vs. 15 µM in MCF-7) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein). Methodological adjustments include:

- Co-treatment with efflux inhibitors (e.g., verapamil) .

- Standardizing assay conditions (e.g., 48-hour exposure, 10% FBS in media) .

Q. Can computational models predict its photophysical properties for fluorescence-based tracking?

Time-Dependent Density Functional Theory (TD-DFT) simulations at the B3LYP/6-31G* level predict excitation maxima at 340–360 nm (π→π) and emission at 420–450 nm. Experimental validation via fluorimetry aligns with these predictions (λ 350 nm, λ 430 nm) .

Methodological Notes

- Synthesis Optimization : Use Pd/C (5% w/w) for catalytic hydrogenation of nitro intermediates to avoid over-reduction .

- Contradiction Resolution : Cross-validate cytotoxicity data using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.